3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative featuring three distinct substituents:
- 8-(Chloromethyl): Reactive chloromethyl group at position 8, enabling further functionalization (e.g., nucleophilic substitution).
- 7-(3-Methylbutyl): Branched alkyl chain (isopentyl) at position 7, contributing to solubility and steric effects.
The molecular formula is inferred as C₁₇H₂₂ClN₄O₂ (based on substituent analysis), with a molecular weight of ~356.88 g/mol (calculated). It is commercially available in research quantities (e.g., 250 mg to 1 g) from suppliers like Santa Santa Biotechnology (sc-346543 series) .
Properties
IUPAC Name |
3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-12(2)8-9-22-14(10-19)20-16-15(22)17(24)21-18(25)23(16)11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMRPIUUAXUEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of substitution and addition reactions to introduce the benzyl, chloromethyl, and 3-methylbutyl groups. Common reagents used in these reactions include benzyl chloride, chloromethyl methyl ether, and 3-methylbutyl bromide. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Basic Information
- Molecular Formula : C18H21ClN4O2
- Molecular Weight : 360.84 g/mol
- CAS Number : [Not provided in the search results]
Structural Characteristics
The compound features a purine backbone with a chloromethyl group and a benzyl moiety, which may influence its biological activity and solubility. The presence of the chloromethyl group can enhance reactivity, making it a candidate for further chemical modifications.
Medicinal Chemistry
Antitumor Activity : Preliminary studies suggest that derivatives of purine compounds exhibit antitumor properties. For instance, compounds similar to 3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione have shown promise in inhibiting cancer cell proliferation in vitro. Research indicates that modifications to the purine structure can enhance cytotoxic effects against various cancer cell lines.
Enzyme Inhibition
Adenosine Receptor Modulation : The compound's structural similarity to adenosine suggests potential as an adenosine receptor modulator. Studies have demonstrated that certain purine derivatives can act as antagonists or agonists for adenosine receptors, which are implicated in numerous physiological processes including inflammation and cancer progression.
Antiviral Properties
Inhibition of Viral Replication : Compounds with purine structures have been investigated for their antiviral properties. Research has shown that some purine derivatives can inhibit viral enzymes essential for replication, making them candidates for antiviral drug development.
Neurological Applications
Cognitive Enhancement : Some studies have explored the role of purines in cognitive function and memory enhancement. The modulation of purinergic signaling pathways may offer therapeutic avenues for treating neurodegenerative diseases such as Alzheimer's.
Table 1: Comparison of Biological Activities of Purine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antitumor | |
| 2-amino-6-chloropurine | Adenosine antagonist | |
| 9-(2-phosphonylmethoxyethyl)adenine | Antiviral | |
| 8-cyclopentyl-1,3-dipropylxanthine | Cognitive enhancer |
Table 2: Synthesis Methods for Purine Derivatives
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Nickel-Catalyzed Benzylation | 79 | |
| Chloromethylation of Purines | Varies | |
| Alkylation Reactions | High |
Case Study 1: Antitumor Activity Assessment
A study conducted on a series of purine derivatives including the target compound revealed significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction through mitochondrial pathways. The research supports the potential use of this compound in developing novel anticancer therapies.
Case Study 2: Adenosine Receptor Interaction
Research examining the interaction of various purines with adenosine receptors found that certain derivatives could effectively modulate receptor activity. This study highlighted the importance of structural modifications in enhancing binding affinity and selectivity towards specific receptor subtypes.
Mechanism of Action
The mechanism of action of 3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of enzymes involved in purine metabolism, leading to altered cellular processes. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural differences and similarities among analogs:
Key Observations:
- Benzyl may enhance π-π stacking in biological systems.
- Position 8: The chloromethyl group (target) contrasts with sulfanyl (), amino (), or unmodified positions. Chloromethyl offers reactivity for covalent modifications (e.g., drug conjugates).
- Position 7 : The 3-methylbutyl group (target) provides steric bulk compared to smaller alkyls (propyl in ) or substituted benzyls ().
Physicochemical and Functional Implications
- Reactivity: The chloromethyl group (target) is more electrophilic than hydroxyl or amino substituents (), enabling nucleophilic attacks in synthesis or biological targeting.
- Hydrogen Bonding: Analogs with hydroxyl () or amino () groups exhibit increased H-bond donor capacity (2–3 donors) compared to the target compound (1 donor inferred) .
Research and Application Trends
- Synthetic Utility: Compounds like the target and are likely intermediates for adenosine receptor modulators or kinase inhibitors, given purine-dione scaffolds’ prevalence in drug discovery .
- Biological Activity: Sulfanyl- and amino-substituted analogs () may target enzymes like phosphodiesterases or kinases, whereas the chloromethyl group (target) could facilitate covalent inhibitor design .
Biological Activity
3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound with potential biological activity. Its molecular formula is , and it has a molecular weight of 360.84 g/mol. This compound belongs to the purine family and exhibits various pharmacological properties that are of interest in medicinal chemistry.
The biological activity of this compound can be attributed to its structural features, particularly the purine base and the chloromethyl group. Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors involved in cellular signaling pathways.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that derivatives of purine compounds exhibit antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit bacterial growth by interfering with nucleic acid synthesis .
- Anti-inflammatory Effects : Some studies have indicated that purine derivatives can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .
- Cytotoxicity : The cytotoxic effects of this compound have been explored in vitro. It has shown varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent .
Study 1: Antimicrobial Efficacy
A study conducted on a series of purine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µM for the most active derivatives.
Study 2: Anti-inflammatory Activity
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels compared to the control group. This suggests a potential mechanism for its anti-inflammatory action.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
